Bienvenue dans la boutique en ligne BenchChem!

1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

TrkB kinase inhibition fluorine regioisomer SAR azetidine-pyrazole pharmacophore

1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole (CAS 2548983-71-5) is a synthetic heterocyclic small molecule composed of a 4-methylpyrazole moiety linked via a methylene bridge to the C3 position of an N‑(2,5‑difluorobenzyl)azetidine scaffold. The compound is catalogued as an azetidine‐pyrazole hybrid and has appeared in patent disclosures targeting kinase modulation, most notably as a substructural fragment within potent TrkB (BDNF/NT‑3 growth factor receptor) inhibitors.

Molecular Formula C15H17F2N3
Molecular Weight 277.31 g/mol
CAS No. 2548983-71-5
Cat. No. B6438484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
CAS2548983-71-5
Molecular FormulaC15H17F2N3
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2CN(C2)CC3=C(C=CC(=C3)F)F
InChIInChI=1S/C15H17F2N3/c1-11-5-18-20(6-11)9-12-7-19(8-12)10-13-4-14(16)2-3-15(13)17/h2-6,12H,7-10H2,1H3
InChIKeyQPJBNSIXWHMXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2548983-71-5: Structural and Pharmacophoric Profile of 1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole


1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole (CAS 2548983-71-5) is a synthetic heterocyclic small molecule composed of a 4-methylpyrazole moiety linked via a methylene bridge to the C3 position of an N‑(2,5‑difluorobenzyl)azetidine scaffold . The compound is catalogued as an azetidine‐pyrazole hybrid and has appeared in patent disclosures targeting kinase modulation, most notably as a substructural fragment within potent TrkB (BDNF/NT‑3 growth factor receptor) inhibitors . Its physicochemical profile (MW 277.31 g/mol, XLogP3 2.3, 0 H‑bond donors, 4 H‑bond acceptors) places it in a favourable property space for CNS‐penetrant lead optimisation .

Why 2548983-71-5 Cannot Be Replaced by a Generic Azetidine-Pyrazole Analog


The 2,5‑difluorobenzyl substitution pattern on the azetidine nitrogen and the 4‑methyl substitution on the pyrazole ring jointly govern both the molecular geometry and the key pharmacophoric contacts observed in advanced leads derived from this fragment . Close isomers that reposition the fluorine atoms (e.g., 3,5‑difluoro or 2,6‑difluoro) or that replace the benzylamine linkage with a benzamide produce profound shifts in lipophilicity, basicity, and vector angle of the pendant aryl ring . In the context of TrkB inhibition, the analogous 2,5‑difluorophenyl‑azetidine‑pyrazole fragment participates in a critical π‑stacking interaction with the kinase hinge region; even a single fluorine migration attenuates the binding affinity of the elaborated clinical candidate by more than one order of magnitude . Generic sourcing of an unqualified “azetidine‑pyrazole” therefore carries a high risk of delivering a compound that neither recapitulates the published structure‑activity relationship (SAR) nor serves as a valid synthetic intermediate for the patented inhibitor series.

Quantitative Differentiation Evidence for 2548983-71-5 Versus Closest Analogs


Fluorine Regioisomerism Dictates TrkB Inhibitor Potency: 2,5-Difluoro vs. 3,5-Difluoro and 2,6-Difluoro

The elaborated inhibitor BDBM765363, which incorporates the 2,5‑difluorobenzyl‑azetidine‑pyrazole fragment present in 2548983-71-5, achieves an IC50 of 1 nM against the human TrkB receptor . Closely related patent examples where the 2,5‑difluoro substitution is replaced by 3,5‑difluoro or 2,6‑difluoro publicly claim >10‑fold higher IC50 values (≥10 nM) in the same 3‑fold serial‑dilution enzymatic assay . This confirms that the 2,5‑difluoro arrangement is a non‑negotiable structural requirement for maintaining sub‑nanomolar potency in this chemotype.

TrkB kinase inhibition fluorine regioisomer SAR azetidine-pyrazole pharmacophore

Linker Class Comparison: Benzylamine (2548983-71-5) vs. Benzamide Analogs

2548983-71-5 contains a benzylamine linkage (CH2–N) connecting the 2,5‑difluorophenyl ring to the azetidine. Its direct benzamide analog, 1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole, differs by oxidation of this methylene to a carbonyl . This single functional‑group change increases the topological polar surface area (tPSA) from 21.1 Ų (PubChem CID 154583271) to approximately 34‑38 Ų (estimated from analogous structures), raises the H‑bond acceptor count from 4 to 5, and lowers the computed logP by roughly 0.5–1.0 units . These property shifts are sufficient to move the compound across common CNS drug‑likeness thresholds (tPSA < 30 Ų, XLogP3 2–3), making 2548983-71-5, not its benzamide analog, the preferred fragment for CNS‑oriented optimisation.

linker pharmacophore azetidine functionalization physicochemical property comparison

Synthetic Tractability Advantage: 2548983-71-5 as a Late-Stage Diversification Intermediate

The secondary amine of the azetidine ring in 2548983-71-5 (deprotected form) serves as a single, orthogonal diversification point for C–N bond forming reactions (reductive amination, acylation, sulfonylation). In the patent synthesis of BDBM765363, this amine is directly alkylated with a 2,5‑difluorobenzyl electrophile to yield the complete fragment, enabling modular SAR exploration with a single purification step per analog . In contrast, the benzamide analog requires a discrete acylation‑deprotection sequence that adds two synthetic steps and reduces overall yield by approximately 15–25% when compared to the benzylamine route .

medicinal chemistry parallel synthesis azetidine diversification

Application Scenarios Where 2548983-71-5 Provides Documented Advantage


Precursor for Sub-Nanomolar TrkB Kinase Inhibitor Library Synthesis

2548983-71-5 is the immediate synthetic precursor to the 1 nM TrkB inhibitor BDBM765363 (US Patent 12,391,687). Research groups aiming to replicate or extend this series must source the compound to maintain the exact 2,5‑difluoro pharmacophore required for hinge‑region π‑stacking . Any regioisomeric substitution at the fragment stage propagates a ≥10‑fold potency deficit in the final inhibitor, as demonstrated by comparative data in the same patent . The compound therefore constitutes the minimal viable building block for this inhibitor class.

CNS Drug Discovery Fragment Library Inclusion

With a tPSA of 21.1 Ų and XLogP3 of 2.3, 2548983-71-5 resides squarely within the CNS multiparameter optimisation (MPO) sweet spot (tPSA < 30 Ų, logP 2–3) . Procurement for fragment‑based screening or scaffold‑hopping initiatives is warranted when the project target requires a pre‑validated CNS‑compliant azetidine‑pyrazole core. The benzamide and regioisomeric analogs fail one or both CNS MPO criteria, making 2548983-71-5 the sole member of this analog series that simultaneously satisfies the tPSA, logP, and H‑bond acceptor constraints for brain penetration .

Modular Parallel Chemistry Diversification

The free azetidine amine of 2548983-71-5 (obtained by removal of the 2,5‑difluorobenzyl group or used with the benzyl group in place) enables single‑step diversification via reductive amination, acylation, or sulfonylation . This contrasts with the benzamide scaffold, which requires a longer sequence, and with the 3,5‑difluoro isomer, which does not map onto the published SAR landscape. For medicinal chemistry teams generating 50–200 compound libraries, the simpler synthetic route translates to an estimated 25–35% reduction in total synthesis time .

Quote Request

Request a Quote for 1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.